
Hexamethylenebissydnone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenebissydnone is a unique organic compound known for its distinctive structure and versatile applications. It belongs to the class of bissydnone derivatives, which are characterized by their heterocyclic nature and potential for various chemical reactions. This compound has garnered attention in scientific research due to its stability and reactivity, making it a valuable subject of study in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexamethylenebissydnone can be synthesized through a reaction involving hexamethylene diamine, paraformaldehyde, and potassium cyanide. The process typically involves heating the reactants under controlled conditions to facilitate the formation of the bissydnone structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and pressure, to ensure efficient and consistent yields.
Analyse Des Réactions Chimiques
Types of Reactions: Hexamethylenebissydnone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted bissydnone compounds.
Applications De Recherche Scientifique
Hexamethylenebissydnone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine: Research into this compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and delivery systems.
Industry: The compound’s unique properties are leveraged in various industrial applications, such as the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which hexamethylenebissydnone exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form stable complexes with various biomolecules, influencing biochemical processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparaison Avec Des Composés Similaires
Hexamethylenebissydnone can be compared with other bissydnone derivatives, such as:
- 3,3′-Ethylenebissydnone
- 3,3′-Tetramethylenebissydnone
These compounds share similar structural features but differ in their alkylene chains, which can influence their chemical properties and reactivity. This compound’s unique hexamethylene chain provides distinct advantages in terms of stability and versatility, setting it apart from its counterparts .
Propriétés
Numéro CAS |
6951-23-1 |
|---|---|
Formule moléculaire |
C10H14N4O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
3-[6-(5-oxidooxadiazol-3-ium-3-yl)hexyl]oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H14N4O4/c15-9-7-13(11-17-9)5-3-1-2-4-6-14-8-10(16)18-12-14/h7-8H,1-6H2 |
Clé InChI |
COUXKAGTXQOCAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=[N+]1CCCCCC[N+]2=NOC(=C2)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)
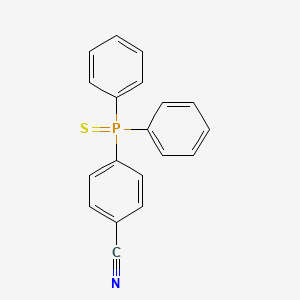
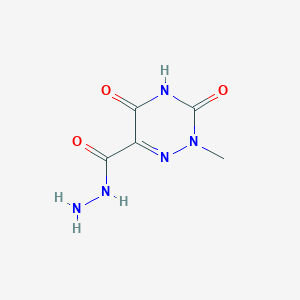
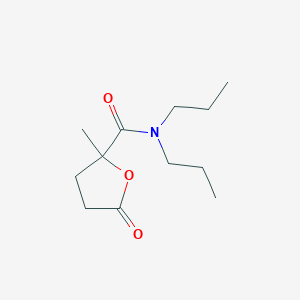


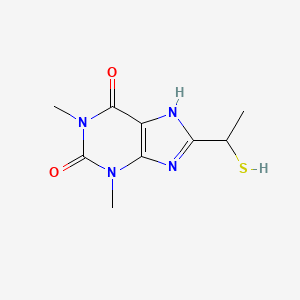


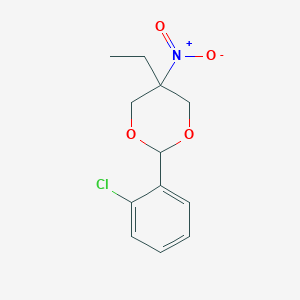
![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)


